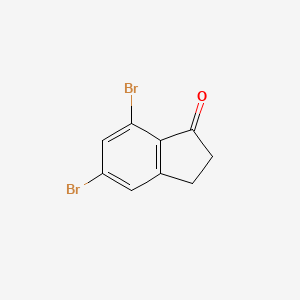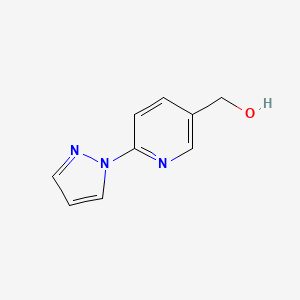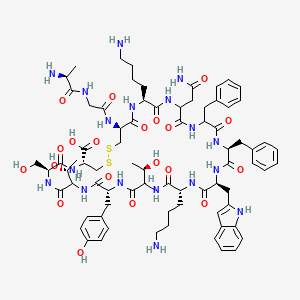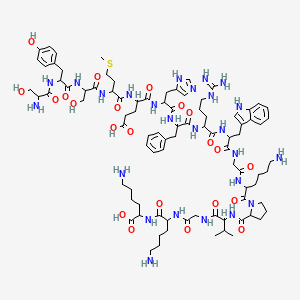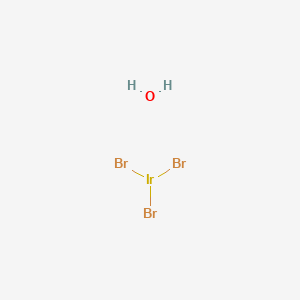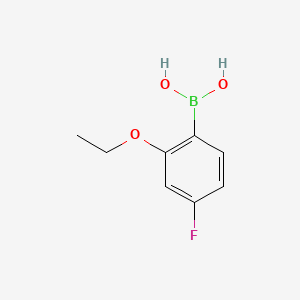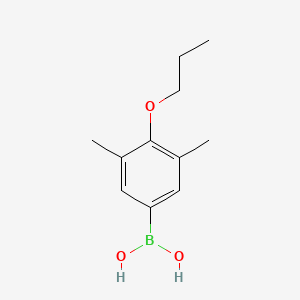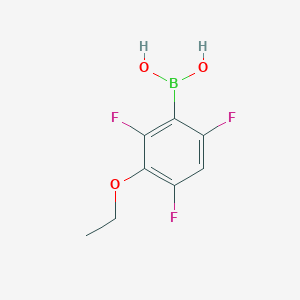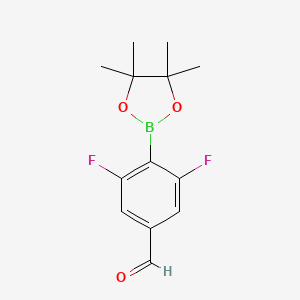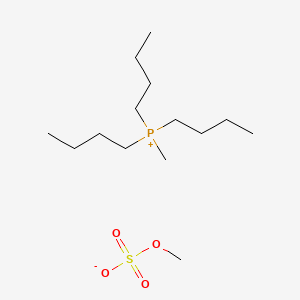
Pd-clme(cod)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Pd-clme(cod)” is a chemical compound with the molecular formula C9H14ClPd . It is also known as “carbanide, chloropalladium (1+), (1Z,5Z)-cycloocta-1,5-diene” or "Chloro (1,5-cyclooctadiene)methylpalladium (II)" . It is used in various scientific research due to its complex molecular structure.
Synthesis Analysis
The synthesis of Pd-based complexes has been reported in various studies. For instance, one study reported the synthesis of Pd/C and CoPd/C heterogeneous catalysts using a method called Charge Enhanced Dry Impregnation (CEDI) . Another study reported the synthesis of a Pd dimer containing ferrocenyldiphenylphosphine .
Molecular Structure Analysis
The molecular structure of Pd-based complexes has been analyzed in several studies. For example, one study reported the crystal structure of a Pd dimer containing ferrocenyldiphenylphosphine . Another study reported the crystal structure of a Pt complex .
Chemical Reactions Analysis
Chemical Oxygen Demand (COD) is a measure of the oxygen equivalent of the organic matter that is susceptible to oxidation by a strong chemical oxidant . The COD method is based on chemiluminescence emitted from the reaction of the permanganate reagent and organic matter in the water sample .
Physical And Chemical Properties Analysis
The physical and chemical properties of Pd-based complexes have been analyzed in various studies. For instance, one study reported the molar conductivity of the complexes in DMSO, suggesting neutrality . Another study reported the physicochemical parameters of wastewater, including DO, TDS, total alkalinity, nitrate, COD, and temperature .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound [Pd(CH3)Cl(C5H5N)2], synthesized from the reaction of [PdMeCl(COD)] with pyridine, features a square-planar structure with dipole–dipole and π stacking interactions (Owen & Haddow, 2005).
Complex Synthesis and Reactivity
- PdCl2(cod) reacts with one equivalent of R(Mg)Cl to yield monoalkyl derivatives, showing versatility in forming various complex structures with different ligands (Gutiérrez et al., 1997).
Catalytic Properties
- The synthesis of cyclooctadienemethylpalladium complexes demonstrates their potential in catalytic applications, such as fast ligand exchange reactions and reactivity towards oxo-nucleophiles (Klein et al., 2003).
Photoreactivity Studies
- The electronic spectrum and photoreactivity of dichloro(1,5-cyclooctadiene)-palladium(II) reveal insights into the ligand-to-metal charge transfer and its implications in photochemical processes (Kunkely & Vogler, 1998).
Biomolecular Interactions
- Organoplatinum(II) and -palladium(II) complexes of nucleobases show how Pd-clme(cod) can interact with biological molecules, providing a foundation for exploring bioinorganic chemistry applications (Butsch et al., 2009).
Material Science Applications
- The creation of clay-modified electrodes using CLMEs (Clay-Modified Electrodes) highlights the potential of Pd-clme(cod) in developing electrochemical sensors and biosensors (Mousty, 2004).
Environmental Applications
- Study on nitrite production from partial-denitrification process in wastewater treatment demonstrates the environmental applications of Pd-clme(cod) in managing nitrogenous waste (Cao et al., 2017).
Nanotechnology and Catalysis
- The synthesis of ultrafine Re/Pd nanoparticles on polydopamine modified carbon nanotubes for perchlorate reduction showcases the nanotechnological applications and catalytic efficiency of Pd-clme(cod) (Wang et al., 2020).
Safety and Hazards
“Pd-clme(cod)” is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to handle this compound with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapours/spray .
properties
| 1. Design of the Synthesis Pathway: The synthesis of Pd-clme(cod) can be achieved through a series of reactions involving the coordination of palladium with various ligands. The starting material for this synthesis is palladium chloride, which is reacted with cyclooctadiene (cod) and chloromethyl methyl ether (clme) to form the desired compound. 2. Starting Materials: - Palladium chloride (PdCl2) - Cyclooctadiene (cod) - Chloromethyl methyl ether (clme) 3. Reaction: 1. Dissolve PdCl2 in a solvent such as ethanol or water. 2. Add cod to the solution and stir for several hours to form Pd-cod complex. 3. Add clme to the solution and stir for several more hours to form Pd-clme(cod) complex. 4. Isolate the Pd-clme(cod) complex by filtration or other suitable method. 5. Wash the complex with a suitable solvent to remove any impurities. 6. Dry the complex under vacuum to obtain the final product. | |
CAS RN |
63936-85-6 |
Molecular Formula |
C9H15ClPd |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
carbanide;chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene |
InChI |
InChI=1S/C8H12.CH3.ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;1H3;1H;/q;-1;;+2/p-1/b2-1-,8-7-;;; |
InChI Key |
JRDZAJXSFXHJHS-PHFPKPIQSA-M |
Isomeric SMILES |
[CH3-].C1/C=C\CC/C=C\C1.Cl[Pd+] |
SMILES |
[CH3-].C1CC=CCCC=C1.Cl[Pd+] |
Canonical SMILES |
[CH3-].C1CC=CCCC=C1.Cl[Pd+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



